molecular formula C12H12O4 B11770524 Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate

Cat. No.: B11770524
M. Wt: 220.22 g/mol
InChI Key: UMWWKMKPTJABHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate typically involves the reaction of 4-methoxy-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through an esterification process, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate can be compared with other benzofuran derivatives, such as:

  • Methyl 2-methylbenzofuran-6-carboxylate
  • Methyl 4-methoxybenzofuran-6-carboxylate
  • Methyl 2-methylbenzofuran-4-carboxylate

These compounds share similar structural features but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity .

Biological Activity

Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran structure with specific substituents that influence its reactivity and biological properties. The molecular formula is C12H12O4C_{12}H_{12}O_4, with a molecular weight of approximately 220.22 g/mol. The presence of the methoxy group at the 4-position and the carboxylate group at the 6-position are critical for its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with various biological macromolecules. The methoxy and carboxylate groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation and microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects on A549 lung adenocarcinoma cells, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies revealed that this compound interacts with tubulin at the colchicine binding site, suggesting that it may disrupt microtubule dynamics, which is crucial for cancer cell division .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds within the benzofuran class have demonstrated efficacy against various bacterial strains.

Comparative Analysis

CompoundMIC (µg/mL)Activity Type
This compound0.78 - 3.12Antibacterial
Benzofuran Derivative A<1Antifungal
Benzofuran Derivative B5Antiviral

Studies indicate that modifications in the functional groups significantly affect antimicrobial efficacy, with specific configurations yielding better results .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that:

  • Methoxy Group Positioning : The position of methoxy groups on the benzofuran ring plays a crucial role in enhancing biological activity. For instance, methoxy substitution at the C–6 position has been linked to increased potency in antiproliferative assays .
  • Methyl Substitution : The presence of a methyl group at the C–3 position has been shown to enhance anticancer activity compared to unsubstituted analogs .

Future Directions

Further research is warranted to fully elucidate the mechanisms behind the biological activities of this compound. Potential areas for future study include:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

Properties

IUPAC Name

methyl 4-methoxy-2-methyl-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-4-9-10(14-2)5-8(12(13)15-3)6-11(9)16-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWWKMKPTJABHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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